molecular formula C10H11BrO B13984245 3-Bromo-2,4,5-trimethylbenzaldehyde CAS No. 485814-90-2

3-Bromo-2,4,5-trimethylbenzaldehyde

Cat. No.: B13984245
CAS No.: 485814-90-2
M. Wt: 227.10 g/mol
InChI Key: ZMUHRKMXUHUBHP-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5-trimethylbenzaldehyde is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzaldehyde, where three methyl groups and one bromine atom are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2,4,5-trimethylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2,4,5-trimethylbenzaldehyde using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,5-trimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2,4,5-trimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,5-trimethylbenzaldehyde in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring makes the compound more reactive towards nucleophiles, facilitating various substitution reactions. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,4,5-trimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of three methyl groups and a bromine atom on the benzene ring makes it a versatile intermediate for various chemical syntheses .

Properties

CAS No.

485814-90-2

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

3-bromo-2,4,5-trimethylbenzaldehyde

InChI

InChI=1S/C10H11BrO/c1-6-4-9(5-12)8(3)10(11)7(6)2/h4-5H,1-3H3

InChI Key

ZMUHRKMXUHUBHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)C)C=O

Origin of Product

United States

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